Bombesin vs. GRP vs. NMB: Comparative Human GRPR and NMBR Binding Affinity Data for Cell Line Selection
Bombesin exhibits a clear quantitative differentiation in its receptor binding profile compared to its closest mammalian homologs, gastrin-releasing peptide (GRP) and neuromedin B (NMB). Bombesin binds the human GRPR with high affinity (Ki = 1.4 ± 0.2 nM), approximately 4-fold higher than GRP and 300-fold higher than NMB at this receptor. Conversely, at the human NMBR, NMB displays the highest affinity (Ki = 8.1 ± 5.2 nM), with bombesin exhibiting approximately 4-fold lower affinity and GRP showing approximately 600-fold lower affinity [1]. In a separate cell-based phospholipase C activation assay using hGRPR Balb-3T3 cells, bombesin demonstrated an IC₅₀ of 0.07 ± 0.01 nM compared to NMB's IC₅₀ of 50.1 ± 2.5 nM, representing an approximately 715-fold greater potency for bombesin at the GRP receptor [2].
| Evidence Dimension | Receptor binding affinity (Ki) and functional potency (IC₅₀) |
|---|---|
| Target Compound Data | Bombesin: hGRPR Ki = 1.4 ± 0.2 nM; hNMBR Ki ≈ 32 nM (calculated from 4 × NMB Ki); hGRPR Balb-3T3 IC₅₀ = 0.07 ± 0.01 nM |
| Comparator Or Baseline | GRP: hGRPR Ki ≈ 5.6 nM (calculated from 4 × Bn Ki), hNMBR Ki ≈ 4,860 nM (600 × GRP); NMB: hNMBR Ki = 8.1 ± 5.2 nM, hGRPR Ki ≈ 420 nM (300 × NMB), hGRPR Balb-3T3 IC₅₀ = 50.1 ± 2.5 nM |
| Quantified Difference | Bombesin displays ~4-fold higher affinity for hGRPR than GRP and ~300-fold higher affinity than NMB; bombesin displays ~715-fold greater potency than NMB at hGRPR in functional assay |
| Conditions | Human GRPR and human NMBR stably transfected into BALB/3T3 fibroblasts; competitive radioligand binding assay (Ki) and phospholipase C activation assay (IC₅₀) |
Why This Matters
Procurement decisions for GRPR-targeted applications must prioritize bombesin over NMB due to its 300- to 715-fold superior binding and functional potency, ensuring adequate receptor engagement in experimental systems.
- [1] Benya RV, Kusui T, Pradhan TK, Battey JF, Jensen RT. Expression and characterization of cloned human bombesin receptors. Mol Pharmacol. 1995;47(1):10-20. View Source
- [2] Uehara H, González N, Sancho V, Mantey SA, Nuche-Berenguer B, Pradhan T, Coy DH, Jensen RT. Pharmacology and selectivity of various natural and synthetic bombesin related peptide agonists for human and rat bombesin receptors differs. Peptides. 2011;32(8):1685-1699. (Table 2). View Source
